Product packaging for 4-(Methylthio)nicotinaldehyde(Cat. No.:)

4-(Methylthio)nicotinaldehyde

Cat. No.: B1642991
M. Wt: 153.2 g/mol
InChI Key: HBOKKMVLNKZRBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Nicotinaldehyde Chemistry

The chemistry of nicotinaldehyde, or 3-pyridinecarboxaldehyde, has evolved significantly since its initial isolation and synthesis. Early methods for its preparation were established by the mid-20th century, with a notable 1952 publication in the Journal of the American Chemical Society detailing a specific preparation method. acs.org A common synthetic route involves the catalytic hydrogenation of 3-cyanopyridine. google.comgoogle.com Initial processes often required strongly acidic conditions, using reagents like sulfuric or oxalic acid, which could lead to low yields and corrosion issues. google.comgoogle.com

Over the years, research has focused on developing more economical, selective, and environmentally acceptable synthesis methods. Innovations have included the use of Raney-nickel catalysts in aqueous carboxylic acid mediums, which allows for milder reaction conditions, superior yields, and higher selectivity without the need for expensive rhodium-loaded catalysts. google.com Nicotinaldehyde is a crucial building block, serving as a precursor in the synthesis of various complex molecules. ontosight.aiorgsyn.org For instance, it is used to prepare agrochemicals, such as the insecticide pymetrozine, through reaction with an aminotriazinone. google.com Its aldehyde group readily participates in condensation reactions, as seen in the synthesis of novel azetidine-2-one derivatives and nitrones. medwinpublishers.comresearchgate.netscirp.org The compound is also a key starting material for creating conformationally restricted analogues of nicotine (B1678760) and other biologically active scaffolds. nih.gov Modern synthetic applications continue to expand, utilizing nicotinaldehyde in palladium-catalyzed Suzuki coupling reactions to generate new derivatives with potential as antimicrobial agents. researchgate.net

Significance of Methylthio Functionalization in Pyridine (B92270) Systems

This functionalization has several key consequences:

Modulated Reactivity: The methylthio group alters the electron density and steric environment of the pyridine ring, thereby influencing its reactivity in various chemical transformations. ontosight.ai For example, it can enhance the reactivity of the compound in metal-catalyzed cross-coupling reactions like the Suzuki coupling, making it a versatile building block in organic synthesis. cymitquimica.com

Enhanced Lipophilicity: The methylthio group increases the lipophilicity (fat-solubility) of the pyridine derivative, a property that is often crucial in medicinal chemistry for improving a compound's ability to cross biological membranes.

Coordination and Binding: The pyridine nitrogen and the sulfur atom of the methylthio group can act as ligands, coordinating with metal ions. This property is useful in the development of catalysts and materials with specific electronic or magnetic properties. The methylthio group can also influence the binding affinity of the molecule to biological targets, such as enzymes or receptors, by participating in specific interactions within the binding site.

In essence, methylthio functionalization is a strategic tool for chemists to fine-tune the properties of pyridine-based molecules for a wide range of applications, from drug discovery to materials science. ontosight.ai

Contemporary Research Landscape of 4-(Methylthio)nicotinaldehyde and its Analogues

The contemporary research landscape for this compound and its analogues is centered on their application as versatile intermediates in the synthesis of complex heterocyclic compounds for medicinal and materials science applications. While direct studies on this compound are not extensively documented in the provided literature, research on closely related analogues highlights the importance of the substituted nicotinaldehyde scaffold.

Derivatives of nicotinaldehyde are actively investigated for their potential biological activities. For example, chloro- and methoxy-substituted nicotinaldehydes serve as building blocks for creating inhibitors of the insulin-like growth factor 1 receptor (IGF-1R), a target in cancer therapy. The strategic placement of functional groups, including halogens and methylthio moieties, is used to modulate the bioactivity and target binding affinity. For instance, studies on analogues like 2-Chloro-4-(methylthio)nicotinaldehyde have been conducted to explore their anticancer potential.

The aldehyde functional group is a key reaction site, enabling the synthesis of a wide variety of derivatives. It can be oxidized to a carboxylic acid, reduced to an alcohol, or used in condensation reactions to form imines or hydrazones. ontosight.ai These reactions open pathways to diverse molecular architectures with potential applications as antimicrobial, anti-inflammatory, and anticancer agents. researchgate.netontosight.ai

The table below presents a comparative overview of research findings on various substituted nicotinaldehyde analogues, illustrating the effect of different functional groups on their properties and applications.

Compound/AnalogueKey Functional GroupsResearch Focus/ApplicationNotable Findings
2-Chloro-4-methoxynicotinaldehyde Chlorine, MethoxyIntermediate for IGF-1R inhibitors (anticancer)Serves as a versatile building block for new therapeutic agents.
2-Amino-4-chloronicotinaldehyde Amino, ChlorineSubstrate for asymmetric autocatalysis, building block for heterocyclic systems.Enables unique autocatalytic behavior for preparing enantioenriched products. smolecule.com
2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde p-TolylthioIntermediate in organic synthesis, enzyme interaction studies.The aldehyde group can form covalent bonds with nucleophilic sites on proteins.
Nicotinaldehyde Hydrazones HydrazoneMedicinal chemistry (antimicrobial, anti-inflammatory, anticancer).The hydrazone structure is a known pharmacophore with diverse biological activities. ontosight.ai
Azetidine-2-one derivatives from Nicotinaldehyde AzetidinoneAntimicrobial agents.Condensation with anilines yields Schiff bases which are cyclized to form bioactive azetidinones. medwinpublishers.comscirp.org

This active area of research demonstrates that the nicotinaldehyde scaffold, functionalized with groups like methylthio, remains a highly valuable platform for the development of new molecules with tailored properties for specific applications in chemistry and pharmacology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NOS B1642991 4-(Methylthio)nicotinaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7NOS

Molecular Weight

153.2 g/mol

IUPAC Name

4-methylsulfanylpyridine-3-carbaldehyde

InChI

InChI=1S/C7H7NOS/c1-10-7-2-3-8-4-6(7)5-9/h2-5H,1H3

InChI Key

HBOKKMVLNKZRBT-UHFFFAOYSA-N

SMILES

CSC1=C(C=NC=C1)C=O

Canonical SMILES

CSC1=C(C=NC=C1)C=O

Origin of Product

United States

Synthetic Strategies and Methodologies for 4 Methylthio Nicotinaldehyde

Direct Synthesis Approaches

Direct synthesis strategies for 4-(Methylthio)nicotinaldehyde focus on either introducing the methylthio group onto a pre-existing nicotinaldehyde framework or, conversely, forming the aldehyde on a pyridine (B92270) ring that already bears the methylthio substituent.

Introduction of the Methylthio Group onto Nicotinaldehyde Scaffolds

A primary route in this category involves the nucleophilic aromatic substitution (SNAr) on a nicotinaldehyde derivative possessing a suitable leaving group at the 4-position. Halogens, particularly chlorine, are effective leaving groups in such reactions. The synthesis would commence with a 4-halonicotinaldehyde, such as 4-chloronicotinaldehyde, which can be reacted with a sulfur nucleophile like sodium thiomethoxide (NaSMe) wikipedia.orgcore.ac.uk. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates this substitution.

The general reaction is depicted as follows:

Scheme 1: Nucleophilic substitution to introduce the methylthio group.

Scheme 1: Nucleophilic substitution to introduce the methylthio group.

Key to this approach is the availability of the 4-halonicotinaldehyde starting material. The reaction conditions are typically mild, often conducted in a polar aprotic solvent like DMF or DMSO to ensure solubility of the reagents.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution (Based on analogous reactions with pyridine derivatives core.ac.ukresearchgate.net)

Starting Material Reagent Solvent Temperature (°C) Putative Yield
4-Chloronicotinaldehyde Sodium Thiomethoxide DMF 90 Good
4-Fluoronicotinaldehyde Sodium Thiomethoxide DMSO 80-100 High
4-Bromonicotinaldehyde Methanethiol, K₂CO₃ Acetonitrile Reflux Moderate-Good

Formation of the Aldehyde Moiety in Methylthio-Substituted Pyridines

An alternative direct approach begins with a 4-(methylthio)pyridine (B1329834) scaffold, onto which the aldehyde function is introduced at the 3-position. Several classical organic reactions can be employed for this purpose.

Formylation: The Vilsmeier-Haack reaction is a standard method for formylating electron-rich aromatic and heterocyclic rings researchgate.net. Treatment of 4-(methylthio)pyridine with a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), could directly introduce the aldehyde group. Regioselectivity can be a challenge, but the directing effects of the substituents would favor formation of the 3-formyl product.

Oxidation of an Alcohol: A highly reliable method involves the oxidation of the corresponding alcohol, (4-(methylthio)pyridin-3-yl)methanol uhamka.ac.id. This precursor alcohol can be synthesized, for example, by the reduction of 4-(methylthio)nicotinic acid or its ester. The subsequent oxidation to the aldehyde requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid or oxidation of the sulfur atom libretexts.orggoogle.com.

Table 2: Common Reagents for the Oxidation of Alcohols to Aldehydes (Applicable to (4-(methylthio)pyridin-3-yl)methanol uhamka.ac.idlibretexts.orggoogle.com)

Reagent(s) Name of Oxidation Typical Solvent Notes
Manganese Dioxide (MnO₂) - Dichloromethane, Chloroform Selective for allylic/benzylic alcohols; heterogeneous.
(COCl)₂, DMSO, Et₃N Swern Oxidation Dichloromethane Requires low temperatures (-78 °C); avoids heavy metals.
Dess-Martin Periodinane (DMP) Dess-Martin Oxidation Dichloromethane Mild conditions, room temperature; commercially available.
Pyridinium Chlorochromate (PCC) - Dichloromethane Mild chromium-based reagent; can be slightly acidic.

Reduction of a Carboxylic Acid Derivative: The aldehyde can also be formed by the partial reduction of a 4-(methylthio)nicotinic acid derivative, such as an ester or an acid chloride . For instance, the reduction of an ester like ethyl 4-(methylthio)nicotinate with a reagent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures can effectively stop at the aldehyde stage.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules like substituted pyridines from simple, readily available starting materials in a single pot rsc.orgbeilstein-journals.orgorganic-chemistry.org. While a specific MCR for this compound is not explicitly documented, established pyridine syntheses, such as the Hantzsch synthesis or its variations, can be conceptually adapted.

A hypothetical MCR could involve the condensation of a β-keto-thioester or a related sulfur-containing building block, an enamine or equivalent, and an α,β-unsaturated carbonyl compound. A more direct strategy might employ a building block that already contains the methylthio group. For example, a one-pot, three-component synthesis of 6-(methylthio)pyridines has been reported using bis(methylthio)acrolein as a key 1,3-biselectrophilic component thieme-connect.com. A similar logical approach, perhaps using a different set of precursors where the methylthio group is positioned to end up at the 4-position of the final pyridine ring, could be envisioned. The power of MCRs lies in their ability to efficiently generate a diverse library of substituted pyridines by varying the starting components nih.govresearchgate.netacs.org.

Catalytic Transformations in this compound Synthesis

Modern catalytic methods, particularly those involving transition metals, provide highly efficient and selective routes to functionalized heterocycles.

Palladium-Catalyzed Cross-Coupling Reactions for Nicotinaldehyde Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are exceptionally versatile for forming carbon-carbon bonds on pyridine rings organic-chemistry.orgmit.edu. A plausible strategy for this compound could involve coupling a suitably halogenated 4-(methylthio)pyridine with a boronic acid or ester that serves as a synthon for the aldehyde group (e.g., a protected formyl boronic ester).

For instance, 3-bromo-4-(methylthio)pyridine could be coupled with a partner like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-carbaldehyde under Suzuki-Miyaura conditions. The success of such a reaction hinges on the choice of catalyst, ligand, and base to achieve high yield and selectivity mdpi.comresearchgate.netrsc.org.

Table 3: Exemplary Palladium Catalyst Systems for Suzuki-Miyaura Coupling on Pyridine Scaffolds (Based on analogous reactions organic-chemistry.orgmit.edumdpi.com)

Palladium Source Ligand Base Solvent Typical Substrates
Pd(PPh₃)₄ - K₂CO₃, Na₂CO₃ DMF, Toluene/H₂O Aryl/heteroaryl bromides, Arylboronic acids
Pd(OAc)₂ SPhos, XPhos K₃PO₄ Dioxane, Toluene Aryl/heteroaryl chlorides, Arylboronic acids
PdCl₂(dppf) dppf Cs₂CO₃ DME, THF Heteroaryl halides, Boronic esters
Pd₂(dba)₃ P(t-Bu)₃ KF, CsF THF Aryl bromides and triflates, Arylboronic acids

Oxidation-Based Synthetic Routes

As briefly mentioned in section 2.1.2, oxidation is a key transformation for installing the aldehyde functionality. The most direct oxidation-based route to this compound is the oxidation of (4-(methylthio)pyridin-3-yl)methanol google.com. The choice of oxidant is critical to ensure high selectivity for the aldehyde over the carboxylic acid and to avoid unwanted oxidation at the sulfur atom to form a sulfoxide (B87167) or sulfone. Manganese dioxide is a preferred reagent for such transformations due to its mildness and high selectivity for benzylic-type alcohols google.com. Other modern, selective oxidation methods like the Swern or Dess-Martin oxidations are also excellent candidates uhamka.ac.id.

A less common but potential route could be the direct oxidation of a methyl group at the 3-position of a 3-methyl-4-(methylthio)pyridine precursor. This transformation is generally more challenging and may require specific catalysts, such as those based on selenium dioxide or ceric ammonium (B1175870) nitrate, under carefully controlled conditions.

Novel Precursor Utilization in Chemical Synthesis of this compound Analogues

The synthesis of analogues of this compound often involves innovative strategies that build the core heterocyclic structure from unconventional starting materials. These methods offer significant advantages, including the ability to introduce complex functionalities and construct the desired molecular framework in a highly efficient manner. Researchers have moved beyond simple modifications of the parent aldehyde, instead utilizing novel acyclic and complex cyclic precursors in multi-component reactions to generate diverse libraries of analogues.

One prominent strategy involves constructing the pyridine ring from acyclic precursors. A notable approach is the reaction of N-cyanoacetoarylsulfonylhydrazide with various electrophiles. researchgate.netacs.org This method facilitates the assembly of highly functionalized pyridone systems, which are close analogues of nicotinaldehydes. For instance, reacting N-cyanoacetoarylsulfonylhydrazide with electrophiles such as 2-(benzo[d]thiazol-2-yl)-3,3-bis(alkylthio)acrylonitriles or 2-(benzo[d]imidazol-2-yl)-3,3-bis(methylthio)-acrylonitriles leads to the formation of complex pyridine-based structures. acs.org The synthesis is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium hydroxide (B78521). acs.org This strategy is significant as it builds the core ring system while simultaneously incorporating the desired methylthio group and other complex substituents. acs.org

Another powerful technique is the use of one-pot, multi-component reactions. An example of this is a four-component reaction that efficiently produces highly substituted pyridine derivatives. researchgate.net This reaction utilizes p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate (B8463686), an acetophenone (B1666503) derivative, and ammonium acetate. researchgate.net The convergence of these four simple precursors in a single reaction vessel to form the complex pyridine core highlights the efficiency and atom economy of such methods. researchgate.net

Furthermore, the synthesis of related heterocyclic systems provides insight into novel precursor utilization that can be adapted for this compound analogues. In the synthesis of a pyrimidine-based analogue, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate serves as a key precursor. mdpi.comnih.gov This intermediate is condensed with a complex cyclic amine, 1,4-diazaspiro[5.5]undecan-3-one, which acts as a novel building block. The subsequent intramolecular condensation and further chemical transformations, including the oxidation of the methylthio group to a methylsulfonyl group, yield a complex fused heterocyclic system. mdpi.comnih.gov This demonstrates the use of pre-formed complex synthons to rapidly build molecular complexity.

The table below summarizes key research findings on the use of novel precursors for synthesizing analogues.

Resulting Analogue ClassNovel Precursors UtilizedKey Reagents & ConditionsResearch FindingsReference
N-Sulfonylaminopyridones1. N-cyanoacetoarylsulfonylhydrazide 2. 2-(benzo[d]thiazol-2-yl)-3,3-bis(methylthio)-acrylonitrilePotassium hydroxide (KOH) in dry Dimethylformamide (DMF)This reaction constructs the pyridone ring from acyclic precursors, embedding the methylthio group and a complex benzothiazole (B30560) substituent in a single cyclization step. acs.org
Functionalized Pyridines1. p-Formylphenyl-4-toluenesulfonate 2. Ethyl cyanoacetate 3. Acetophenone derivatives 4. Ammonium acetateMicrowave irradiation in ethanolA one-pot, four-component synthesis providing excellent yields (82-94%) and pure products with short reaction times, demonstrating a highly efficient pathway to complex pyridine derivatives. researchgate.net
Fused Pyrimidinone Derivatives1. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate 2. 1,4-Diazaspiro[5.5]undecan-3-oneBase-catalyzed intramolecular condensation, followed by oxidation.Demonstrates the use of a spirocyclic amine as a complex building block to create fused heterocyclic systems containing the methylthio moiety, which is later oxidized to a sulfone. mdpi.comnih.gov
Coumarin-fused Pyrans1. 4-Hydroxycoumarin 2. Aldehydes 3. (E)-N-methyl-1-(methylthio)-2-nitroethenamineCatalytic amount of silica-supported tungstic acidA three-component condensation showing the utility of a methylthio-substituted nitroethenamine as a precursor for building other complex heterocyclic rings, a strategy analogous to pyridine synthesis. ipb.pt

These methodologies, which leverage multi-component reactions and the strategic use of complex acyclic and cyclic precursors, are instrumental in expanding the chemical space of this compound analogues for various research applications.

Advanced Spectroscopic and Structural Characterization of 4 Methylthio Nicotinaldehyde

Vibrational Spectroscopy Analysis (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of 4-(Methylthio)nicotinaldehyde would be expected to show characteristic absorption bands corresponding to its key structural features. The aldehyde group (C=O) stretch is typically observed in the region of 1700 cm⁻¹. The spectrum would also display bands related to the pyridine (B92270) ring and the methylthio group. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyridine ring are found in the 1600-1400 cm⁻¹ region. The C-S stretching vibration of the methylthio group is generally weaker and appears in the fingerprint region, typically around 700-600 cm⁻¹.

Expected FTIR Spectral Data for this compound:

Vibrational Mode Expected Wavenumber (cm⁻¹) Reference
Aldehyde C=O Stretch ~1700
Aromatic C-H Stretch >3000
Pyridine Ring C=C, C=N Stretches 1600-1400

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for the aldehyde proton, the aromatic protons on the pyridine ring, and the methyl protons of the methylthio group. The aldehyde proton is characteristically found at a high chemical shift (δ), typically in the range of 9.8–10.2 ppm. The protons on the pyridine ring would appear in the aromatic region (δ 7-9 ppm), with their specific shifts and coupling patterns determined by their positions relative to the aldehyde and methylthio substituents. The methyl protons of the -SCH₃ group would appear as a singlet in the upfield region, likely around δ 2.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and would appear at a significant downfield shift, typically in the range of 190-200 ppm. The carbons of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm). The carbon of the methyl group in the methylthio substituent would be found at a much lower chemical shift, typically in the range of 15-25 ppm.

Predicted NMR Data for this compound:

Nucleus Group Predicted Chemical Shift (δ, ppm) Multiplicity Reference
¹H Aldehyde (-CHO) 9.8 - 10.2 Singlet
¹H Pyridine Ring 7.0 - 9.0 Multiplets/Doublets
¹H Methyl (-SCH₃) ~2.5 Singlet
¹³C Carbonyl (C=O) 190 - 200
¹³C Pyridine Ring 120 - 160

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org

For aromatic compounds like this compound, characteristic absorptions are expected due to π-π* transitions of the pyridine ring and n-π* transitions associated with the carbonyl group. The presence of the methylthio group, an auxochrome, can influence the position and intensity of these absorption bands. Typically, pyridine derivatives exhibit strong absorption bands in the UV region. For instance, nicotine (B1678760) and nornicotine (B190312) show absorption maxima around 260 nm. nih.gov The exact absorption maximum (λmax) for this compound would be influenced by the specific substitution pattern and solvent used. up.ac.za

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. It provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₇H₇NOS), the expected exact mass can be calculated and compared with the experimental value for confirmation. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For example, the loss of the aldehyde group (-CHO) or the methylthio group (-SCH₃) would result in characteristic fragment ions.

Single Crystal X-Ray Diffraction (SC-XRD) for Molecular Conformation and Packing

Single Crystal X-Ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise bond lengths, bond angles, and torsional angles within the molecule. This technique also reveals how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking. Such structural details are invaluable for understanding the compound's physical properties and its interactions with other molecules. The crystal structures of related pyridine derivatives have been successfully determined using this method. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. vu.nl For purity assessment, a sample of this compound would be injected into an HPLC system, and the resulting chromatogram would ideally show a single major peak, indicating high purity. google.com The retention time of this peak is a characteristic property of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate).

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov As the components of a mixture are separated by the LC system, they are introduced into the mass spectrometer, which provides mass information for each component. This allows for the confident identification of this compound and any impurities present. ambeed.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses smaller stationary phase particles, resulting in higher resolution, faster analysis times, and improved sensitivity. This technique is particularly useful for analyzing complex samples and for high-throughput screening. ambeed.com

Theoretical and Computational Chemistry of 4 Methylthio Nicotinaldehyde

Electronic Structure Theory Calculations

Electronic structure theory forms the bedrock of modern computational chemistry, offering a powerful lens through which to examine the behavior of electrons in molecules. For 4-(Methylthio)nicotinaldehyde, these calculations reveal intricate details about its stability, electronic transitions, and intrinsic properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become one of the most popular and versatile methods available in computational chemistry. DFT studies on the ground state of this compound typically employ functionals like B3LYP combined with a basis set such as 6-31G(d,p) to achieve a balance between accuracy and computational cost.

These calculations are used to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. The ground state properties, such as total energy, dipole moment, and Mulliken atomic charges, provide a quantitative picture of the molecule's stability and charge distribution. For instance, the presence of the electron-donating methylthio group and the electron-withdrawing aldehyde group on the pyridine (B92270) ring is expected to create a significant dipole moment and influence the charge distribution across the molecule.

Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-31G(d,p))

PropertyCalculated Value
Total Energy-798.45 Hartree
Dipole Moment3.12 Debye
Mulliken Charge on S+0.15 e
Mulliken Charge on N-0.35 e
Mulliken Charge on O-0.42 e

Note: The data in this table is illustrative and based on typical values for similar molecules, as specific literature data for this compound is not available.

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited state properties, such as vertical excitation energies and oscillator strengths, which are crucial for interpreting UV-Vis absorption spectra.

TD-DFT calculations can predict the electronic transitions that are most likely to occur. For this compound, transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they often correspond to the lowest energy absorption band in the UV-Vis spectrum. The nature of these transitions, whether they are localized on a specific part of the molecule or involve charge transfer across the molecule, can also be elucidated.

Table 2: Calculated Excited State Properties of this compound using TD-DFT (B3LYP/6-31G(d,p))

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S13.853220.25HOMO -> LUMO
S24.212940.11HOMO-1 -> LUMO
S34.552720.08HOMO -> LUMO+1

Note: The data in this table is illustrative and based on typical values for similar molecules, as specific literature data for this compound is not available.

Molecular Orbital Analysis

Molecular orbital (MO) analysis provides a deeper understanding of the electronic structure and reactivity of a molecule by examining the individual orbitals and their interactions.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is expected to have significant contributions from the sulfur atom of the methylthio group and the π-system of the pyridine ring, reflecting its electron-donating character. The LUMO is likely to be localized on the aldehyde group and the pyridine ring, indicating the regions susceptible to nucleophilic attack.

Table 3: Frontier Molecular Orbital Energies of this compound

OrbitalEnergy (eV)
HOMO-6.25
LUMO-2.15
HOMO-LUMO Gap4.10

Note: The data in this table is illustrative and based on typical values for similar molecules, as specific literature data for this compound is not available.

Natural Bond Orbital (NBO) analysis is a technique used to study hyperconjugative interactions and intramolecular charge transfer (ICT) within a molecule. It provides a localized picture of the bonding and electron density distribution. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the extent of electron delocalization and its stabilizing effect on the molecule.

In this compound, significant ICT is expected from the electron-donating methylthio group to the electron-withdrawing aldehyde group through the pyridine ring's π-system. NBO analysis can identify the specific donor-acceptor interactions responsible for this charge transfer and calculate the second-order perturbation energy (E(2)), which indicates the strength of these interactions.

Table 4: NBO Analysis of Key Intramolecular Charge Transfer Interactions in this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) Sπ(C4-C5)15.2
π(C2-C3)π(C=O)8.5
π(C5-C6)π*(C=O)5.1

Note: The data in this table is illustrative and based on typical values for similar molecules, as specific literature data for this compound is not available. LP denotes a lone pair, and π denotes an antibonding π-orbital.*

Chemical Reactivity and Derivatization Pathways of 4 Methylthio Nicotinaldehyde

Reactions of the Aldehyde Functional Group

The aldehyde group is a primary site of reactivity in 4-(methylthio)nicotinaldehyde, readily undergoing transformations characteristic of aromatic aldehydes. These reactions are fundamental to the construction of more complex molecular architectures.

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon atom of the carbonyl group in this compound is susceptible to attack by a wide array of nucleophiles. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Addition Reactions: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), can add to the aldehyde to form secondary alcohols after an acidic workup. For instance, the reaction with methylmagnesium bromide would yield 1-(4-(methylthio)pyridin-3-yl)ethanol.

Condensation Reactions: this compound can participate in various condensation reactions, which are crucial for extending the carbon framework.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with compounds containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), typically in the presence of a basic catalyst. tandfonline.comsigmaaldrich.comwikipedia.org This leads to the formation of α,β-unsaturated compounds. While specific examples with this compound are not extensively documented in readily available literature, the general reactivity of aromatic aldehydes in Knoevenagel condensations is well-established. researchgate.net

Wittig Reaction: The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. wikipedia.orgyoutube.com The reaction of this compound with a phosphonium (B103445) ylide (a Wittig reagent) would result in the formation of a substituted styrene (B11656) derivative, with the geometry of the resulting alkene depending on the nature of the ylide used. organic-chemistry.org This reaction is particularly useful for introducing a variety of substituents at the former carbonyl carbon.

A summary of representative nucleophilic addition and condensation reactions is presented in the table below.

Reaction TypeReagent/ConditionsProduct Type
Grignard ReactionR-MgX, then H₃O⁺Secondary alcohol
Knoevenagel CondensationActive methylene compound, baseα,β-Unsaturated compound
Wittig ReactionPhosphonium ylideAlkene

Formation of Schiff Bases and Hydrazone Derivatives

The reaction of this compound with primary amines leads to the formation of Schiff bases (imines), while its reaction with hydrazines yields hydrazones. These reactions are typically carried out by refluxing the reactants in a suitable solvent, often with acid catalysis. researchgate.netgrowingscience.com

Schiff Bases: The condensation with various aromatic and aliphatic amines produces a wide range of Schiff base derivatives. These compounds are of significant interest due to their diverse biological activities and applications as ligands in coordination chemistry. For example, reacting this compound with a substituted aniline (B41778) would yield the corresponding N-aryl imine.

Hydrazones: Similarly, reaction with hydrazine (B178648) or substituted hydrazines, such as phenylhydrazine (B124118) or isonicotinic hydrazide, affords the corresponding hydrazone derivatives. nih.govresearchgate.netmdpi.com These compounds are also known for their biological properties and serve as versatile intermediates in further synthetic transformations.

The formation of these C=N containing derivatives is a robust and widely utilized transformation for derivatizing this compound. A selection of amines and hydrazines that can be used to form these derivatives is shown in the following table.

Reactant TypeExample ReactantProduct Derivative
Primary AmineAnilineSchiff Base
Primary Amine2-AminopyridineSchiff Base
HydrazineHydrazine hydrateHydrazone
Substituted HydrazinePhenylhydrazinePhenylhydrazone
HydrazideIsonicotinic hydrazideIsonicotinoylhydrazone

Transformations Involving the Methylthio Moiety

The methylthio group (-SCH₃) provides another avenue for the chemical modification of this compound, primarily through oxidation at the sulfur atom or through substitution/cleavage of the entire group.

Oxidation Reactions (e.g., to sulfoxides or sulfones)

The sulfur atom in the methylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidations can be achieved using various oxidizing agents.

Substitution and Cleavage of the Methylthio Group

The methylthio group can be either substituted by another nucleophile or completely cleaved from the aromatic ring. Nucleophilic aromatic substitution (SNAr) reactions on the pyridine (B92270) ring can potentially displace the methylthio group, particularly if the ring is activated by other electron-withdrawing substituents. nih.govlibretexts.org However, the success of such reactions is highly dependent on the specific substrate and reaction conditions.

Cleavage of the C-S bond in aryl methyl sulfides can be achieved under various conditions, including photochemical methods or using specific reagents that facilitate this bond scission. acs.org

Reactions on the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609), due to the electron-withdrawing nature of the nitrogen atom. libretexts.orgorganicmystery.combyjus.commasterorganicchemistry.commasterorganicchemistry.comyoutube.com Reactions such as nitration, halogenation, and sulfonation typically require harsh conditions and often result in low yields. The substitution pattern is also influenced by the directing effects of the existing substituents (the aldehyde and methylthio groups).

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present or when the ring is further activated by electron-withdrawing groups. nih.govlibretexts.orgyoutube.com While the methylthio group is not a traditional leaving group, its displacement by strong nucleophiles under certain conditions cannot be entirely ruled out. The positions ortho and para to the ring nitrogen are generally the most activated towards nucleophilic attack.

Electrophilic and Nucleophilic Substitutions

The pyridine ring is generally less susceptible to electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. This effect is amplified in this compound by the presence of the deactivating aldehyde group at the 4-position. Consequently, electrophilic substitution, such as nitration or halogenation, would be expected to occur under forcing conditions and primarily at the C-5 position, which is meta to the aldehyde and ortho to the somewhat activating methylthio group.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C-2 and C-4). For nucleophilic attack to occur on the ring of this compound, a suitable leaving group would need to be present at one of these activated positions.

More common, however, are nucleophilic additions to the electrophilic carbonyl carbon of the aldehyde group. This is a principal pathway for the derivatization of this molecule. A wide range of nucleophiles can participate in these reactions, leading to a diverse array of products.

Table 1: Examples of Nucleophilic Addition Reactions at the Aldehyde Group

NucleophileReagent ExampleProduct Type
HydrideSodium borohydride (B1222165) (NaBH₄)Primary alcohol
OrganometallicsGrignard reagents (R-MgBr)Secondary alcohol
AminesPrimary amines (R-NH₂)Imine (Schiff base)
Stabilized carbanionsMalononitrile, Ethyl cyanoacetateα,β-Unsaturated nitrile/ester

These initial addition products can serve as versatile intermediates for further synthetic elaborations.

Cross-Coupling Reactions at Vicinal Positions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds. nih.govlibretexts.orgwikipedia.org For these reactions to proceed at positions vicinal to the existing substituents on this compound (i.e., the C-2 or C-5 positions), prior functionalization to introduce a suitable leaving group, typically a halide, is necessary.

For instance, a hypothetical two-step sequence could involve the regioselective halogenation of the pyridine ring, followed by a cross-coupling reaction. Given the directing effects of the existing substituents, halogenation would likely occur at the C-5 position. The resulting halo-substituted derivative could then be subjected to cross-coupling conditions.

Table 2: Hypothetical Two-Step Cross-Coupling at the C-5 Position

Step 1: Halogenation ReagentIntermediateStep 2: Coupling PartnerCatalyst System (Example)Product Type
N-Bromosuccinimide (NBS)5-Bromo-4-(methylthio)nicotinaldehydeArylboronic acidPd(PPh₃)₄, Na₂CO₃5-Aryl-4-(methylthio)nicotinaldehyde
N-Iodosuccinimide (NIS)5-Iodo-4-(methylthio)nicotinaldehydeTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃N5-Alkynyl-4-(methylthio)nicotinaldehyde

The Suzuki coupling with an arylboronic acid would yield a biaryl structure, while the Sonogashira coupling with a terminal alkyne would introduce an alkynyl moiety. wikipedia.org These reactions significantly expand the molecular complexity and structural diversity of derivatives accessible from this compound.

Heterocyclization Reactions Utilizing this compound Precursors

The aldehyde functionality of this compound is a key handle for the construction of fused heterocyclic rings. Several classical and modern synthetic methodologies can be employed for this purpose.

One prominent example is the Knoevenagel condensation , where the aldehyde reacts with an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) in the presence of a base. wikipedia.org The resulting α,β-unsaturated product contains functionalities that can participate in subsequent intramolecular cyclization reactions.

Another important transformation is the Gewald reaction , which allows for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org In this one-pot, multi-component reaction, an aldehyde or ketone is treated with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.org Applying this to this compound would lead to the formation of a thiophene (B33073) ring fused to a pyridine core, although in this case, it would be an annulation at the aldehyde position rather than a fusion to the pyridine ring itself.

A particularly relevant heterocyclization would be the intramolecular cyclization to form a thieno[3,4-c]pyridine ring system. This could potentially be achieved by first converting the aldehyde to a species with a nucleophilic carbon adjacent to it, which could then attack the C-5 position of the pyridine ring, with the methylthio group acting as a leaving group or participating in the reaction. More commonly, the aldehyde and methylthio groups can be elaborated into functionalities that can undergo condensation to form the fused thiophene ring.

Table 3: Potential Heterocyclization Reactions

Reaction NameReagentsKey Intermediate/Product
Knoevenagel CondensationMalononitrile, piperidine2-(4-(Methylthio)pyridin-3-yl)methylene)malononitrile
Gewald ReactionEthyl cyanoacetate, sulfur, morpholineEthyl 2-amino-5-(4-(methylthio)pyridin-3-yl)thiophene-3-carboxylate
Thieno[3,4-c]pyridine SynthesisMulti-step sequence involving elaboration of the aldehyde and methylthio groupsThieno[3,4-c]pyridine derivative

These heterocyclization strategies provide access to a variety of fused bicyclic and other complex heterocyclic systems with potential applications in medicinal chemistry and materials science.

Applications of 4 Methylthio Nicotinaldehyde in Advanced Materials and Chemical Synthesis Non Clinical

Role as a Versatile Building Block in Organic Synthesis

4-(Methylthio)nicotinaldehyde serves as a crucial intermediate and building block in a variety of organic synthesis reactions. Its structure, featuring a pyridine (B92270) ring substituted with both an aldehyde and a methylthio group, offers multiple reactive sites for chemical modifications. The aldehyde group can participate in reactions such as Wittig reactions, aldol condensations, and reductive aminations. For instance, it has been utilized in the synthesis of potent and selective inhibitors of aldosterone synthase (CYP11B2), where the key step involved a Wittig reaction with the heterocyclic aldehyde. sigmaaldrich.com

The pyridine nitrogen and the sulfur atom in the methylthio group can also influence the reactivity of the molecule and participate in coordination with metal catalysts. This versatility makes it a valuable precursor for creating a diverse range of more complex molecules. 1clickchemistry.comresearchgate.net The presence of the methylthio group can also be leveraged for further functionalization through oxidation to sulfoxide (B87167) or sulfone, or through displacement reactions.

Interactive Table: Key Reactions Involving Aldehyde Building Blocks

Reaction TypeReagentsProduct TypePotential Applications
Wittig ReactionPhosphonium (B103445) ylidesAlkenesSynthesis of enzyme inhibitors
Aldol CondensationEnolatesβ-Hydroxy aldehydes/ketonesCarbon-carbon bond formation
Reductive AminationAmines, reducing agentAminesSynthesis of bioactive compounds
Knoevenagel CondensationActive methylene (B1212753) compoundsα,β-Unsaturated compoundsSynthesis of functional materials

Precursor for Designing Complex Heterocyclic Systems

The structural framework of this compound makes it an ideal starting material for the synthesis of various complex heterocyclic systems. nih.gov The aldehyde functional group is a key handle for cyclization reactions. For example, it can react with compounds containing active methylene groups and amines in multi-component reactions to construct polysubstituted dihydropyridines. researchgate.netresearchgate.net

Furthermore, the pyridine ring itself can be a part of a larger fused heterocyclic system. The methylthio group can be manipulated to facilitate cyclization or to introduce other functional groups that are necessary for the formation of the target heterocycle. The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which have shown fungicidal activity, highlights the utility of nicotinic acid derivatives in constructing bioactive heterocyclic compounds. mdpi.com This demonstrates the potential for this compound to be a precursor to novel heterocyclic structures with interesting biological or material properties. chim.it

Contributions to Agrochemical Research and Development

In the field of agrochemical research, derivatives of nicotinic acid and related pyridine compounds have been investigated for their potential as pesticides, including fungicides, insecticides, and herbicides. nih.govscispace.comresearchgate.net The development of new agrochemicals is crucial to address the challenges of resistance in pests and weeds and to provide more environmentally benign solutions. nih.gov

While direct applications of this compound in commercial agrochemicals are not extensively documented in publicly available literature, its structural motifs are present in various active compounds. For example, the nicotinamide backbone is a key feature in some fungicides. mdpi.com The aldehyde group allows for the facile introduction of different substituents and functionalities, enabling the synthesis of a library of compounds for screening for agrochemical activity. Researchers can modify the structure of this compound to optimize biological activity, selectivity, and environmental degradation properties. The methylthio group, in particular, can be a site for metabolic activation or detoxification in target organisms.

Development of Organic Electronic and Photovoltaic Materials

Organic electronic materials have gained significant attention for their potential use in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. gatech.edumdpi.com The performance of these devices is highly dependent on the molecular structure of the organic materials used. researchgate.net

This compound can serve as a building block for the synthesis of novel organic semiconductors. The pyridine ring is an electron-deficient system, which can be beneficial for creating n-type or ambipolar organic semiconductors. The aldehyde group provides a convenient point of attachment for extending the π-conjugated system of the molecule, which is crucial for charge transport. researchgate.net For instance, it can be used in condensation reactions to form larger conjugated molecules or polymers. The methylthio group can also influence the electronic properties and the solid-state packing of the resulting materials, which are critical factors for device performance. The development of new materials for photovoltaics is an ongoing area of research with the goal of improving efficiency and stability. researchgate.netsemanticscholar.orgrsc.org

Fabrication of Functional Molecules with Specific Properties

The unique combination of functional groups in this compound allows for its use in the fabrication of functional molecules with tailored properties for various applications. nih.govmdpi.com The aldehyde group can be used to link the molecule to surfaces or to other molecules, creating functionalized materials or molecular probes.

Biological Activities and Mechanistic Insights of 4 Methylthio Nicotinaldehyde Derivatives Excluding Clinical Applications

Enzyme Inhibition and Modulation Studies

The unique chemical structure of 4-(Methylthio)nicotinaldehyde derivatives makes them potent inhibitors and modulators of various enzyme systems. Their interactions are primarily studied in the context of nicotinamidases and other key enzymes like kinases.

Inhibition of Nicotinamidases by Nicotinaldehyde Analogues

Nicotinamidases are enzymes that hydrolyze nicotinamide (B372718) to nicotinic acid and are crucial for the growth and virulence of several pathogenic microbes. nih.gov Nicotinaldehyde and its analogues have been identified as potent competitive inhibitors of these enzymes. nih.gov The inhibitory mechanism involves the reaction of the aldehyde group with a universally conserved catalytic cysteine residue in the enzyme's active site, forming a stable thiohemiacetal complex. nih.gov This interaction effectively blocks the enzyme's catalytic function.

Kinetic studies have demonstrated that various nicotinaldehyde derivatives exhibit strong binding affinities, with Ki values ranging from the low micromolar to the low nanomolar range across nicotinamidases from different organisms. nih.gov This potent inhibition underscores the potential of these compounds in modulating NAD+ metabolism in various biological systems.

Table 1: Inhibition of Nicotinamidases by Nicotinaldehyde Analogues
Nicotinamidase SourceInhibitorInhibition Constant (Ki)
Saccharomyces cerevisiaeNicotinaldehyde1.4 µM - 11 nM
Streptococcus pneumoniaeNicotinaldehyde1.4 µM - 11 nM
Borrelia burgdorferiNicotinaldehyde1.4 µM - 11 nM
Plasmodium falciparumNicotinaldehyde1.4 µM - 11 nM
Caenorhabditis elegansNicotinaldehyde1.4 µM - 11 nM

Impact on Other Enzyme Systems (e.g., Kinases)

Beyond nicotinamidases, derivatives of nicotinamide have been investigated for their effects on other critical enzyme families, such as kinases and dehydrogenases. Kinases play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases. acs.orged.ac.uk Small molecule inhibitors that target the ATP-binding site of kinases are a major area of drug discovery. nih.gov Some nicotinamide derivatives have been explored as scaffolds for the development of kinase inhibitors. researchgate.neted.ac.uk For instance, certain derivatives have shown inhibitory activity against choline (B1196258) kinase, an enzyme involved in cell signaling and cancer progression. researchgate.neted.ac.uk

Additionally, nicotinamide derivatives have been studied as inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. nih.gov Inhibition of SDH can disrupt fungal respiration, leading to fungicidal effects. nih.gov Molecular docking studies suggest that these compounds can bind to the substrate cavity of SDH, interacting with key catalytic residues. nih.gov

Antimicrobial Activities and Mechanisms

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities, targeting fungi, bacteria, and potentially viruses through various mechanisms of action.

Antifungal Efficacy and Cellular Targets

Nicotinamide analogues have emerged as a significant class of compounds with notable antifungal properties. nih.gov The primary cellular target for many antifungal agents is the fungal cell wall or membrane, structures that are essential for fungal viability and are distinct from host cells. nih.govnih.gov The fungal cell wall is a complex structure composed mainly of chitin (B13524) and glucans, which provides structural integrity. nih.govmdpi.com

Derivatives of nicotinamide have been shown to disrupt the fungal cell wall, leading to cell lysis and death. nih.gov For example, some nicotinamide derivatives exhibit potent activity against various strains of Candida albicans, including those resistant to conventional antifungal drugs. nih.gov The antifungal activity is often comparable to existing treatments, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. nih.gov The efficacy of these compounds is linked to their ability to interfere with essential cellular processes, such as ergosterol (B1671047) biosynthesis or cell wall synthesis. mdpi.com

Table 2: Antifungal Activity of a Nicotinamide Derivative (16g)
Fungal StrainMIC (µg/mL)
Candida albicans (Fluconazole-sensitive)0.125 - 0.5
Candida albicans (Fluconazole-resistant)0.25

Antibacterial Action and Inhibition Pathways

The antibacterial potential of nicotinamide and related pyridine (B92270) derivatives has been explored against a range of pathogenic bacteria. mdpi.comnih.gov These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com A key mechanism of action for some of these derivatives is the disruption of the bacterial cell membrane, leading to increased permeability and ultimately cell death. mdpi.comnih.gov

For instance, certain alkyl pyridinol compounds, which share structural similarities with nicotinamide derivatives, exhibit potent bactericidal activity against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). mdpi.com These compounds have been shown to cause deformation of the staphylococcal membrane. mdpi.com Furthermore, some thiourea (B124793) derivatives incorporating a pyridine moiety have demonstrated the ability to disrupt the integrity of the MRSA cell wall and interfere with NAD+/NADH homeostasis. nih.gov The minimum inhibitory concentrations (MICs) for these compounds can be as low as 1.56 µg/mL against certain oral pathogens. researchgate.net

Table 3: Antibacterial Activity of Nicotinaldehyde Derivatives
CompoundBacterial StrainMIC (µg/mL)
DMPNE. coli1.56
DMPNP. aeruginosa3.12
DMPNS. aureus3.12
BrPNVarious strains1.56 - 3.12

Antiviral Potential

The broad biological activity of pyridine-containing compounds extends to antiviral effects. mdpi.com While specific studies on this compound are limited in this area, related structures have been investigated for their ability to inhibit the replication of various RNA and DNA viruses. frontiersin.org For example, certain pyrazole (B372694) derivatives containing a pyridine moiety have shown activity against Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV). frontiersin.org Other benzothiazolyl-pyridine hybrids have demonstrated inhibitory effects against the H5N1 influenza virus and SARS-CoV-2. nih.gov The mechanism of antiviral action can vary, with some compounds hindering the early steps of viral replication. nih.gov

Interactions with Biomolecular Targets (e.g., Receptor Binding, Molecular Docking)

The interaction of small molecules with biological macromolecules is foundational to their mechanism of action. Molecular docking simulations and receptor binding assays are crucial techniques used to predict and quantify these interactions. For derivatives of nicotinaldehyde and related pyridine structures, these studies have revealed potential binding modes and affinities for various protein targets.

Molecular Docking Studies of Nicotinaldehyde Derivatives

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in structure-based drug design and for elucidating potential biological targets.

Research on novel nicotinaldehyde derivatives synthesized through Suzuki coupling has demonstrated their potential to interact strongly with specific protein targets. researchgate.net For instance, computational docking studies were performed on compounds like 2-(2,3-dimethylphenyl)nicotinaldehyde and 2-(3-bromophenyl)nicotinaldehyde against oral pathogen-related proteins, revealing stable and strong interactions. researchgate.net

Similarly, studies on heterocyclic hybrids, such as thiophenyl thiazolyl-pyridine derivatives, have been conducted to understand their interaction with key enzymes like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. mdpi.com Molecular docking of these compounds into the EGFR active site showed significant binding affinities, suggesting a potential mechanism for their biological activity. mdpi.com The interactions were characterized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket. mdpi.com

Interactive Data Table: Molecular Docking of Nicotinaldehyde and Pyridine Derivatives

Compound ClassTarget ProteinDerivative ExampleBinding Energy (kcal/mol)Interacting ResiduesRef
NicotinaldehydeOral Pathogen Protein (1JIJ)2-(2,3-dimethylphenyl)nicotinaldehydeNot SpecifiedStable, strong interactions noted researchgate.net
NicotinaldehydeOral Pathogen Protein (2XET)2-(3-bromophenyl)nicotinaldehydeNot SpecifiedStable, strong interactions noted researchgate.net
Thiophenyl Thiazolyl-PyridineEGFR Tyrosine Kinase (4HJO)Compound 5-19.98Not Specified mdpi.com
Thiophenyl Thiazolyl-PyridineEGFR Tyrosine Kinase (4HJO)Compound 8a-20.67Not Specified mdpi.com
Thiophenyl Thiazolyl-PyridineEGFR Tyrosine Kinase (4HJO)Compound 8b-21.43Not Specified mdpi.com
Thiophenyl Thiazolyl-PyridineEGFR Tyrosine Kinase (4HJO)Erlotinib (Reference)-21.99Not Specified mdpi.com

Receptor Binding Insights from Analogous Compounds

Chemical Biology Applications (e.g., Cysteine/Disulfide Modification)

Chemical biology utilizes chemical tools to study and manipulate biological systems. The modification of specific amino acid residues, particularly cysteine, is a powerful strategy in this field for probing protein function, structure, and for developing covalent inhibitors.

Principles of Cysteine and Disulfide Modification

The thiol (or sulfhydryl) group of the cysteine residue is one of the most reactive functional groups in the proteome. nih.gov Its nucleophilicity and susceptibility to oxidation make it a frequent target for both physiological post-translational modifications and artificial chemical labeling. nih.gov The sulfur atom in cysteine can exist in multiple oxidation states, leading to a variety of modifications, including:

Disulfide Bond Formation: Reversible oxidation that links two cysteine residues, crucial for protein folding and stability.

S-Alkylation: Covalent attachment of an alkyl group, a common strategy for irreversibly labeling proteins.

S-Glutathionylation: The formation of a mixed disulfide with glutathione, which can protect the thiol from irreversible oxidation. mdpi.com

Sulfenylation, Sulfinylation, and Sulfonylation: Progressive oxidation states (Cys-SOH, Cys-SO₂H, Cys-SO₃H) that can act as redox signals or, in the case of higher oxidation states, lead to irreversible modifications. nih.govmdpi.com

Potential Role of this compound Derivatives

The chemical structure of this compound contains an aldehyde functional group. Aldehydes are electrophilic and can react with nucleophiles such as the thiol group of cysteine to form a hemithioacetal. While this reaction is typically reversible, it represents a potential mechanism for interaction with cysteine-containing biomolecules.

In the broader context of chemical biology, pyridine derivatives are actively used for cysteine modification. A prominent example is 4-vinylpyridine, which is widely employed to alkylate cysteine residues in proteins, a process known as pyridylethylation. wustl.edu This modification is stable and introduces a UV-active tag, which is useful for analytical purposes during protein sequencing. wustl.edu This demonstrates the utility of the pyridine scaffold as a carrier for functional groups designed to react specifically with cysteine, suggesting that appropriately functionalized this compound derivatives could potentially be developed as tools for chemical biology.

Metabolic Pathways and Xenobiotic Fate of 4 Methylthio Nicotinaldehyde in Model Organisms

In Vitro Metabolic Transformations in Cellular and Subcellular Fractions

There is no available data from studies using cellular or subcellular fractions (such as liver microsomes or S9 fractions) to characterize the in vitro metabolic transformations of 4-(Methylthio)nicotinaldehyde. Research on related tobacco-specific nitrosamines, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), frequently employs these methods to identify metabolic pathways like hydroxylation and oxidation, but similar investigations for this compound have not been published.

In Vivo Metabolic Pathways in Animal Models (e.g., Rodents, Hamsters)

No in vivo studies in animal models like rodents or hamsters have been published that describe the metabolic pathways, distribution, or excretion of this compound. While such animal models are crucial for understanding the xenobiotic fate of many compounds, including other nicotine (B1678760) derivatives, this specific aldehyde has not been the subject of such research. For example, studies on NNK in hamsters have detailed its metabolism in lung explants, but this level of characterization is absent for this compound.

Identification of Key Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450s)

The specific enzymatic systems responsible for the biotransformation of this compound have not been identified. Generally, aldehyde-containing compounds and nicotine derivatives are metabolized by a range of enzymes, with the Cytochrome P450 (CYP) superfamily playing a prominent role. However, no research has specifically implicated or identified any CYP isozymes (e.g., CYP2A6, typically involved in nicotine metabolism) or other enzyme families in the metabolism of this compound.

Characterization of Metabolites and Covalent Adduct Formation

There is no information available in the scientific literature regarding the characterization of metabolites resulting from the biotransformation of this compound. Furthermore, no studies have investigated the potential for this compound or its metabolites to form covalent adducts with macromolecules such as DNA or proteins.

Comparative Metabolic Studies Across Different Biological Species

Due to the absence of foundational metabolic data in any single species, no comparative metabolic studies across different biological species for this compound have been conducted or published.

Future Research Directions and Emerging Paradigms

Advancements in Green Chemistry Approaches for 4-(Methylthio)nicotinaldehyde Synthesis

The synthesis of specialty chemicals is undergoing a significant transformation, driven by the principles of green chemistry to reduce environmental impact. rasayanjournal.co.inwhiterose.ac.uk Future research on this compound synthesis will likely focus on developing eco-friendly methods that offer high yields and minimize waste. rasayanjournal.co.in Traditional synthetic routes often rely on hazardous solvents and reagents, but emerging paradigms are exploring safer and more sustainable alternatives. rasayanjournal.co.inresearchgate.net

Key areas of advancement include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, increase product yields, and reduce energy consumption compared to conventional heating methods. rasayanjournal.co.in

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally benign route to aldehyde synthesis. rsc.orgrsc.org For instance, alkene cleaving dioxygenases could be engineered to produce aldehydes from renewable precursors under mild conditions. rsc.org

Multicomponent Reactions (MCRs): MCRs are a powerful green chemistry tool, allowing for the synthesis of complex molecules in a single step, which increases efficiency and reduces waste. researchgate.netnih.gov

Sustainable Solvents: Research is shifting towards the use of "green solvents" like ionic liquids, supercritical fluids, or even water, to replace volatile and toxic organic solvents. digitallibrary.co.in The photo-Friedel-Crafts acylation of quinones with aldehydes represents an efficient, green alternative to classic acylation methods. mdpi.com

Table 1: Comparison of Synthetic Approaches for Aldehyde Synthesis

Feature Conventional Synthesis Green Chemistry Approaches
Solvents Often uses hazardous and volatile organic solvents (e.g., chloroform, benzene). researchgate.net Employs safer alternatives like water, ethanol, ionic liquids, or solvent-free conditions. digitallibrary.co.in
Catalysts May use stoichiometric, often toxic, reagents. Focuses on catalytic amounts of reagents, biocatalysts, or catalyst-free methods. rsc.org
Energy Source Conventional heating (reflux). Microwave irradiation, sonochemistry, solar energy. rasayanjournal.co.inmdpi.comamanote.com
Efficiency Often multi-step with intermediate purification. High-yield, one-pot, or multicomponent reactions. researchgate.netnih.gov
Waste Generates significant byproducts and waste streams. Designed to minimize waste (high atom economy). rasayanjournal.co.in

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical research by enabling the rapid screening and design of molecules with desired properties. nih.govmdpi.com These computational tools can predict the physicochemical properties, bioactivity, and potential applications of compounds like this compound before they are synthesized, saving significant time and resources. ulster.ac.ukulster.ac.uknih.gov

Future applications of AI/ML in this area include:

Property Prediction: Deep learning models can be trained on large datasets to predict properties such as solubility, stability, and reactivity for this compound and its derivatives. ulster.ac.ukulster.ac.uknih.gov Algorithms like Random Forest can be used to estimate aqueous solubility based on molecular descriptors or fingerprints. researchgate.netresearchgate.net

Generative Models: AI can generate novel molecular structures based on the this compound scaffold, optimized for specific functions. Recurrent neural networks, for example, can be used to design new derivatives. mdpi.com

Reaction Prediction and Synthesis Planning: ML algorithms can predict the outcomes of chemical reactions and suggest optimal synthetic routes, accelerating the development of efficient and sustainable manufacturing processes.

Table 2: AI/ML Models and Their Application in Compound Research

AI/ML Model Application Potential for this compound
Deep Neural Networks (DNNs) Predicting a wide range of chemical properties and biological activities. ulster.ac.ukulster.ac.uk Prediction of physicochemical properties (e.g., LogD) and potential bio-functionality. ulster.ac.uk
Random Forest (RF) Regression and classification tasks, such as predicting solubility or toxicity. nih.govresearchgate.net Estimating aqueous solubility and identifying key molecular features influencing its properties.
Variational Autoencoders (VAEs) Generating novel chemical structures with desired properties. ulster.ac.ukulster.ac.uk Designing new derivatives for specific non-clinical applications like materials science.
Graph Neural Networks (GNNs) Learning from molecular graph structures to predict properties and interactions. nih.gov Predicting the compound's interaction with other molecules or materials for sensor development.

Exploration of Novel Bio-functional Applications (Non-Clinical)

The unique structure of this compound, combining a pyridine (B92270) ring, a reactive aldehyde group, and a methylthio moiety, makes it a versatile building block for creating novel functional materials. nih.gov While pyridine derivatives are common in pharmaceuticals, future research will likely explore non-clinical applications that leverage these structural features. grandviewresearch.com

Potential non-clinical applications to be explored:

Functional Polymers and Materials: The aldehyde group can be used in polymerization reactions or for surface modification of materials. The resulting polymers or materials could have applications in electronics, as coatings, or in separation technologies. Biomass-derived aldehydes have been used to create terpyridines for functional materials in photovoltaics. nih.gov

Sensors and Detection: The sulfur atom and the pyridine nitrogen can act as coordination sites for metal ions. This suggests that derivatives of this compound could be developed as chemosensors for detecting specific metal ions or other analytes.

Catalysis: The compound can serve as a ligand for transition metal catalysts. The resulting metal complexes could be investigated for their catalytic activity in various organic transformations. For example, terpyridine-based complexes have been used as heterogeneous catalysts. nih.gov

Agrochemicals: The pyridine scaffold is a common feature in many herbicides and pesticides. grandviewresearch.com Research could explore the potential of this compound derivatives in this sector, focusing on creating targeted and environmentally benign agrochemicals.

Table 3: Potential Non-Clinical Applications

Application Area Relevant Structural Feature Research Focus
Materials Science Aldehyde group, Aromatic pyridine ring Synthesis of functional polymers, development of advanced coatings. nih.gov
Chemical Sensors Methylthio group, Pyridine nitrogen Design of selective chemosensors for environmental monitoring.
Homogeneous/Heterogeneous Catalysis Pyridine nitrogen as a ligand site Development of novel metal complexes for efficient chemical synthesis. nih.gov
Corrosion Inhibition Sulfur and Nitrogen atoms Investigation as a protective agent for metal surfaces in industrial settings.

Development of Advanced Analytical Techniques for Trace Analysis

As this compound finds use in various applications, the need for sensitive and selective analytical methods for its detection and quantification at trace levels will become critical. This is important for quality control, environmental monitoring, and understanding its fate in different systems.

Future research in this area should focus on:

Chromatographic Methods: Developing optimized High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods. helixchrom.comresearchgate.net The use of advanced detectors, such as mass spectrometry (MS), is crucial for achieving high sensitivity and specificity. researchgate.net Techniques like LC-MS/MS would allow for robust quantification in complex matrices. researchgate.net

Sample Preparation: Innovations in sample preparation, such as Dispersive Liquid-Liquid Microextraction (DLLME), can enhance the concentration of the analyte from dilute samples, thereby improving detection limits. researchgate.net

Sensor-Based Detection: The development of electrochemical or optical sensors for real-time, in-situ monitoring of this compound could provide significant advantages over traditional laboratory-based methods.

Table 4: Analytical Techniques for Organosulfur and Pyridine Compounds

Technique Principle Typical Limit of Detection (LOD) Advantages
HPLC-UV Separation by liquid chromatography, detection by UV absorbance. helixchrom.com ng/mL to µg/mL range Robust, widely available.
GC-MS Separation by gas chromatography, detection by mass spectrometry. researchgate.net pg/mL to ng/mL range High sensitivity and structural confirmation.
LC-MS/MS HPLC coupled with tandem mass spectrometry. researchgate.net pg/mL range or lower Excellent selectivity and sensitivity for complex matrices.
DLLME-GC Microextraction followed by GC analysis. researchgate.net Low ng/mL range High enrichment factor, low solvent consumption.

Interdisciplinary Collaborations for Holistic Compound Understanding

The complexity of modern chemical research necessitates a shift away from isolated efforts towards integrated, interdisciplinary collaborations. researchgate.netnih.gov A comprehensive understanding of this compound, from its fundamental properties to its practical applications, can only be achieved by combining expertise from various scientific fields.

Key collaborations would involve:

Synthetic and Computational Chemists: Synthetic chemists can create novel derivatives, while computational chemists use AI/ML to predict their properties and guide synthetic efforts, creating a feedback loop for efficient discovery. nih.gov

Materials Scientists and Chemical Engineers: Materials scientists can explore the integration of the compound into new devices and materials, while chemical engineers can develop scalable, green synthesis processes for its production.

Analytical and Environmental Chemists: Analytical chemists can develop the necessary detection methods, which environmental chemists can then use to study the compound's behavior and impact in the environment.

This collaborative approach ensures that the development of this compound is not only scientifically sound but also sustainable, scalable, and practically relevant. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(methylthio)nicotinaldehyde, and how can intermediates be characterized?

  • Methodology :

  • Route 1 : Start with nicotinaldehyde derivatives and introduce the methylthio group via nucleophilic substitution using NaSMe or (CH₃)₂S₂ under reflux in aprotic solvents (e.g., DMF or THF). Monitor reaction progress via TLC or HPLC .
  • Route 2 : Modify 4-chloronicotinaldehyde using methylthiolate ions under phase-transfer conditions (e.g., tetrabutylammonium bromide as a catalyst) .
  • Characterization : Use 1H^1H/13C^{13}C NMR to confirm substitution patterns (e.g., S-CH₃ proton signals at δ 2.5–3.0 ppm). LC-MS or HRMS validates molecular weight, while FT-IR identifies aldehyde (C=O stretch ~1700 cm⁻¹) and thioether (C-S stretch ~600 cm⁻¹) groups .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Critical Steps :

  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted starting materials.
  • Optimize reaction temperature (typically 80–110°C) and time (6–24 hrs) using Design of Experiments (DoE) to minimize side products like disulfides or over-oxidized species .
  • Cross-validate results with SciFinder or Reaxys to confirm novelty and compare spectral data with known analogs .

Q. What safety protocols are essential for handling this compound?

  • Guidelines :

  • Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation.
  • Store under inert atmosphere (N₂/Ar) at –20°C to prevent aldehyde oxidation or thioether degradation.
  • Refer to SDS analogs (e.g., nicotinaldehyde derivatives) for toxicity data until compound-specific studies are available .

Advanced Research Questions

Q. How does the methylthio group influence the electronic and reactivity profile of nicotinaldehyde?

  • Experimental Design :

  • Perform DFT calculations (Gaussian 16) to map electron density shifts. The methylthio group is electron-donating, increasing nucleophilicity at the aldehyde position, which can be confirmed via Hammett substituent constants (σ\sigma) .
  • Compare reactivity with 4-methoxy or 4-nitro analogs in condensation reactions (e.g., Schiff base formation) to quantify substituent effects .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Analysis Framework :

  • Step 1 : Validate purity (>95% by HPLC) to exclude confounding effects from impurities.
  • Step 2 : Use QSAR models to correlate substituent effects (e.g., logP, polar surface area) with observed activities (e.g., antibacterial vs. anticancer). For example, methylthio groups may enhance membrane permeability but reduce solubility .
  • Step 3 : Replicate studies under standardized conditions (e.g., cell lines, incubation time) to isolate variable impacts .

Q. How can this compound be leveraged in NAD biosynthesis or cancer research?

  • Mechanistic Insights :

  • Pathway Analysis : Investigate its role as a NAD precursor analog via LC-MS metabolomics in leukemia cells. Compare NAD levels after treatment with/without NAMPT inhibitors (e.g., APO866) to identify salvage pathway activation .
  • In Vivo Models : Administer the compound in xenograft mice and monitor tumor growth inhibition via bioluminescence imaging. Pair with knockdown studies (siRNA for NAPRT) to confirm dependency on alternative NAD pathways .

Q. What computational tools predict the stability of this compound under physiological conditions?

  • Approach :

  • Use molecular docking (AutoDock Vina) to assess binding to serum proteins (e.g., albumin), which affects bioavailability.
  • Simulate degradation pathways (e.g., hydrolysis or oxidation) with ChemAxon’s Reactor module to design stabilized prodrugs .

Authoritative Sources

  • Synthetic Protocols : Peer-reviewed journals (e.g., J. Org. Chem., Molecules) .
  • Toxicity Data : NTP Technical Reports and NIH guidelines .
  • Computational Tools : Gaussian, Reaxys, and SciFinder .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.